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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyridin-4-
amine (CAS No. 79055-60-0), a substituted pyridine derivative of interest in medicinal

chemistry and synthetic organic chemistry. This document consolidates available

physicochemical data, outlines detailed experimental protocols for its synthesis and potential

applications, and explores its relevance in contemporary drug discovery, particularly in the

development of kinase inhibitors.

Chemical Identity and Properties
The IUPAC name for the compound with CAS number 79055-60-0 is 2-Bromo-5-
methylpyridin-4-amine. The numbering of the pyridine ring begins at the nitrogen atom

(position 1), with the substituents located at positions 2, 4, and 5.

Physicochemical Data
Quantitative data for 2-Bromo-5-methylpyridin-4-amine is summarized below. The data is

primarily derived from computational models and data available for its close isomer, 5-bromo-4-

methylpyridin-2-amine (CAS 98198-48-2), which is expected to have very similar properties.
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Property Value Source

CAS Number 79055-60-0 Chemical Suppliers

Molecular Formula C₆H₇BrN₂ PubChem[1]

Molecular Weight 187.04 g/mol PubChem[1]

XLogP3 1.6 PubChem[1]

Hydrogen Bond Donors 1 AA Blocks[2]

Hydrogen Bond Acceptors 2 AA Blocks[2]

Rotatable Bond Count 0 AA Blocks[2]

Topological Polar Surface Area 38.9 Å² PubChem[1]

Appearance White to off-white solid Sourcing Guide[3]

Purity Typically ≥97% Sourcing Guide[3]

Synthesis and Reactivity
While specific literature detailing a multi-step synthesis for 2-Bromo-5-methylpyridin-4-amine
is limited, a plausible synthetic route can be devised based on established pyridine chemistry. A

representative protocol would involve the bromination of a suitable methylpyridinamine

precursor.

Representative Synthesis Protocol
This protocol describes the synthesis of the isomeric compound 2-Amino-5-bromo-4-

methylpyridine, which illustrates the key transformations likely applicable to the target

compound.

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-

Amino-4-methylpyridine.

Materials:

2-Amino-4-methylpyridine
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N-Bromosuccinimide (NBS)

Dimethylformamide (DMF)

Acetonitrile

Deionized Water

Ice bath

Standard laboratory glassware

Magnetic stirrer

Filtration apparatus

Thin-Layer Chromatography (TLC) equipment

Procedure:

Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in DMF

(150ml).

Prepare a solution of NBS (49.44g, 277.8mmol) in DMF.

Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining

the temperature of the reaction mixture.

After the addition is complete, allow the reaction to proceed at 20°C for 8-10 hours.

Monitor the reaction progress using TLC until the starting material is completely consumed.

Upon completion, pour the reaction mixture into water, which will cause a brown solid to

precipitate.

Collect the solid by filtration and wash it with water.

The crude product is then washed with acetonitrile (164ml).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After a final filtration and drying, a brown solid of 2-Amino-5-bromo-4-methylpyridine is

obtained (Yield: ~80%).

Reactivity and Use in Cross-Coupling Reactions
Substituted bromopyridines like 2-Bromo-5-methylpyridin-4-amine are valuable intermediates

in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions

such as the Suzuki-Miyaura coupling. The bromine atom at the 2-position can be readily

displaced by a variety of organic groups from boronic acids or their esters, allowing for the

construction of complex molecular architectures.

Biological Relevance and Applications in Drug
Discovery
While direct biological activity data for 2-Bromo-5-methylpyridin-4-amine is not extensively

documented, its structural motifs are present in compounds with significant pharmacological

activity. The primary area of interest for such compounds is in the development of kinase

inhibitors.

Role as a Precursor for Kinase Inhibitors
The closely related isomer, 2-amino-5-bromo-4-methylpyridine, has been utilized in the

synthesis of imidazo[4,5-b]pyridine-based compounds that act as dual inhibitors for FLT3

(FMS-like tyrosine kinase 3) and Aurora kinases.[4][5]

FLT3 Kinase: This receptor tyrosine kinase is a critical regulator of hematopoiesis. Mutations,

particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase,

which is a key driver in approximately 20-35% of Acute Myeloid Leukemia (AML) cases and

is associated with a poor prognosis.[4][5]

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial

role in cell cycle regulation, particularly in mitosis. Their overexpression is common in many

cancers, making them attractive therapeutic targets.

The synthesis of these dual inhibitors involves the use of the aminobromopyridine core to

construct the larger imidazo[4,5-b]pyridine scaffold, which is then further functionalized to

achieve high-potency inhibition of both kinase targets.[4]
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Diagrams and Workflows
Synthetic Pathway to Dual FLT3/Aurora Kinase
Inhibitors
The following diagram illustrates the role of a 2-amino-5-bromopyridine derivative as a key

intermediate in the synthesis of potent kinase inhibitors.
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Synthesis of Imidazo[4,5-b]pyridine Core

Further Functionalization

2-Amino-5-bromo-4-methylpyridine

Nitration

HNO₃/H₂SO₄

2-Amino-5-bromo-3-nitro-4-methylpyridine

Reduction

e.g., Na₂S₂O₄

2,3-Diamino-5-bromo-4-methylpyridine

Cyclization with Heteroaromatic Aldehyde

Imidazo[4,5-b]pyridine Scaffold

Suzuki Coupling at C6

Ar-B(OH)₂
Pd Catalyst

Final Kinase Inhibitor

FLT3 & Aurora Kinases

Inhibits

Cancer Cell Proliferation

Blocks
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Caption: Synthetic pathway for kinase inhibitors using a substituted pyridine intermediate.
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Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines a typical laboratory workflow for a Suzuki-Miyaura cross-coupling

reaction, a common application for 2-Bromo-5-methylpyridin-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1280532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Add Reagents to Schlenk Tube:
- 2-Bromo-5-methylpyridin-4-amine

- Arylboronic Acid
- Pd Catalyst (e.g., Pd₂(dba)₃)

- Ligand
- Base (e.g., KF, K₂CO₃)

2. Create Inert Atmosphere
(Evacuate & backfill with Argon)

3. Add Anhydrous Solvent
(e.g., 1,4-Dioxane)

4. Heat Reaction Mixture
(e.g., 110°C)

5. Monitor Reaction Progress
(TLC or GC/MS)

6. Aqueous Workup
(Filter, Extract with Organic Solvent)

Reaction Complete

7. Purify Product
(Column Chromatography)

8. Characterize Product
(NMR, Mass Spec)

End

Click to download full resolution via product page

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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